
(2-Chloro-6-nitrobenzyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloro-6-nitrobenzyl)hydrazine is an organic compound with the molecular formula C7H8ClN3O2 It is a derivative of benzylhydrazine, where the benzyl group is substituted with a chlorine atom at the 2-position and a nitro group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-nitrobenzyl)hydrazine typically involves the reaction of 2-chloro-6-nitrobenzyl chloride with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
2-Chloro-6-nitrobenzyl chloride+Hydrazine hydrate→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Chloro-6-nitrobenzyl)hydrazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Condensation: The hydrazine moiety can react with carbonyl compounds (aldehydes or ketones) to form hydrazones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Condensation: Aldehydes or ketones in ethanol or methanol, often under reflux conditions.
Major Products
Reduction: (2-Chloro-6-aminobenzyl)hydrazine.
Substitution: Various substituted benzylhydrazines depending on the nucleophile used.
Condensation: Hydrazones.
Wissenschaftliche Forschungsanwendungen
(2-Chloro-6-nitrobenzyl)hydrazine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used to study the effects of nitro and hydrazine functional groups on biological systems.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-Chloro-6-nitrobenzyl)hydrazine depends on the specific application and the target molecule. In general, the hydrazine moiety can form covalent bonds with carbonyl groups in biological molecules, leading to the formation of hydrazones. This can inhibit the function of enzymes that rely on carbonyl groups for their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Chloro-6-nitrobenzyl)amine: Similar structure but with an amine group instead of a hydrazine group.
(2-Chloro-6-nitrobenzyl)alcohol: Similar structure but with a hydroxyl group instead of a hydrazine group.
(2-Chloro-6-nitrobenzyl)thiol: Similar structure but with a thiol group instead of a hydrazine group.
Uniqueness
(2-Chloro-6-nitrobenzyl)hydrazine is unique due to the presence of both a hydrazine moiety and a nitro group, which allows it to participate in a wide range of chemical reactions
Eigenschaften
Molekularformel |
C7H8ClN3O2 |
|---|---|
Molekulargewicht |
201.61 g/mol |
IUPAC-Name |
(2-chloro-6-nitrophenyl)methylhydrazine |
InChI |
InChI=1S/C7H8ClN3O2/c8-6-2-1-3-7(11(12)13)5(6)4-10-9/h1-3,10H,4,9H2 |
InChI-Schlüssel |
OWZJUPRWZVXONI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)CNN)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


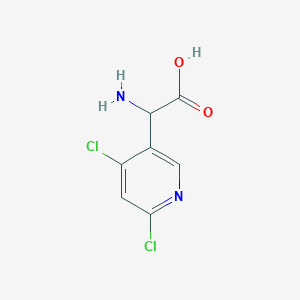

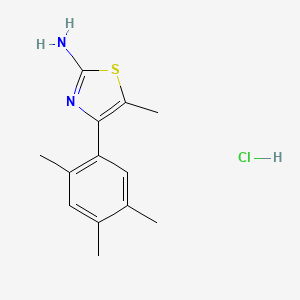

![Imino(methyl)[4-(trifluoromethyl)phenyl]-lambda6-sulfanone](/img/structure/B13598606.png)

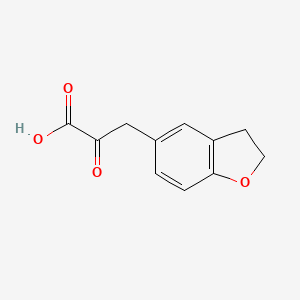
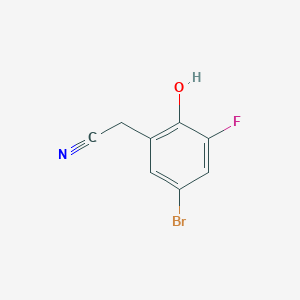
![methyl4-oxo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B13598635.png)

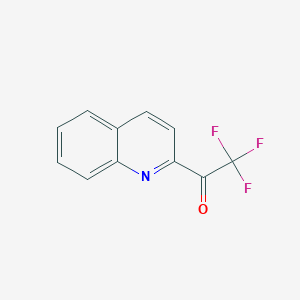
![Tert-butyl2-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13598644.png)


